A Technical Guide to 1-Methylpiperazin-2-one Hydrochloride for Researchers and Drug Development Professionals
A Technical Guide to 1-Methylpiperazin-2-one Hydrochloride for Researchers and Drug Development Professionals
Introduction
1-Methylpiperazin-2-one hydrochloride is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical development.[1][2] As the hydrochloride salt of 1-methylpiperazin-2-one, it exhibits enhanced stability and excellent solubility in aqueous solutions, making it a highly suitable intermediate for various synthetic applications.[1][2] Its structural features are of significant interest to researchers in neuropharmacology, where it is utilized in the design and synthesis of novel therapeutic agents, particularly those targeting central nervous system disorders such as anxiety and depression.[1][2] Beyond pharmaceuticals, this compound also finds applications in the fields of agrochemicals and material science.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and relevant safety information.
Physical and Chemical Properties
The physical and chemical characteristics of 1-Methylpiperazin-2-one hydrochloride are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
General Properties
| Property | Value | Source |
| CAS Number | 109384-27-2 | [1][3] |
| Molecular Formula | C₅H₁₀N₂O·HCl | [1][4] |
| Molecular Weight | 150.61 g/mol | [1][3][4] |
| Appearance | White to yellowish brown solid | [1][2] |
| Purity | ≥ 95% (by NMR) | [1][2] |
| Solubility | Excellent solubility in water | [1][2] |
| Storage Conditions | Store at 0-8 °C | [1][2] |
Computed and Spectroscopic Data
| Identifier/Property | Value | Source |
| IUPAC Name | 1-methylpiperazin-2-one;hydrochloride | [3][5] |
| InChI | InChI=1S/C5H10N2O.ClH/c1-7-3-2-6-4-5(7)8;/h6H,2-4H2,1H3;1H | [3][5] |
| InChIKey | KMRWHESBJZFGFH-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | CN1CCNCC1=O.Cl | [3][5] |
| ¹H-NMR (400 MHz, DMSO-d6) | δ 2.86 (3H, s), 3.34 (2H, br m), 3.50 (2H, m), 3.64 (2H, s) | [6] |
| Mass Spectra (ESI) | m/z: 115 ([M + H]⁺) | [6] |
| Topological Polar Surface Area | 32.3 Ų | [3] |
Experimental Protocols
Synthesis of 1-Methylpiperazin-2-one Hydrochloride
A general laboratory procedure for the synthesis of 1-methylpiperazin-2-one hydrochloride involves the deprotection of a Boc-protected precursor.[6]
Materials:
-
Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
-
4N HCl in dioxane solution
-
Toluene
Procedure:
-
To a reaction vessel containing tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate (2.06 g), add a 4N HCl-dioxane solution (20 mL).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the completion of the reaction (e.g., by TLC or LC-MS).
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
Add toluene to the residue.
-
Remove the toluene by azeotropic distillation under reduced pressure to eliminate residual water and HCl.
-
Dry the resulting residue to yield 1-methylpiperazin-2-one hydrochloride as an oil (1.44 g, 99% yield).[6]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and assess the purity of the synthesized compound.
-
Sample Preparation: Dissolve a small amount of the final product in a suitable deuterated solvent, such as DMSO-d6.
-
Acquisition: Record the ¹H-NMR spectrum using a 400 MHz spectrometer.
-
Analysis: The resulting spectrum should show characteristic peaks corresponding to the protons in the 1-methylpiperazin-2-one hydrochloride structure. The expected chemical shifts are approximately δ 2.86 (s, 3H), 3.34 (br m, 2H), 3.50 (m, 2H), and 3.64 (s, 2H).[6]
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Purpose: To determine the mass-to-charge ratio of the protonated molecule, confirming its molecular weight.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Analyze the sample using an ESI mass spectrometer in positive ion mode.
-
Analysis: The mass spectrum is expected to show a prominent peak at an m/z of 115, which corresponds to the protonated form of the free base ([M+H]⁺).[6]
Mandatory Visualization
The following diagram illustrates the synthetic workflow for producing 1-Methylpiperazin-2-one hydrochloride from its Boc-protected precursor.
Caption: Synthetic workflow for 1-Methylpiperazin-2-one hydrochloride.
Safety Information
1-Methylpiperazin-2-one hydrochloride is associated with the following GHS hazard classifications:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Applications in Research and Development
1-Methylpiperazin-2-one hydrochloride is a key intermediate in the synthesis of a variety of bioactive molecules. Its primary applications include:
-
Pharmaceutical Development: It serves as a crucial precursor in the development of pharmaceuticals, especially those for treating anxiety and depression.[1]
-
Neuropharmacology: The compound is used in studies related to the central nervous system to explore new treatments for neurological disorders.[1][2]
-
Analytical Chemistry: It can be employed in analytical methods for the detection and quantification of piperazine derivatives.[1]
-
Biochemical Research: It is utilized in the synthesis of ligands for receptors, aiding in the study of drug-receptor interactions.[1]
-
Material Science: This chemical can be incorporated into polymer formulations to enhance the mechanical properties and stability of materials.[1][2]
